![molecular formula C5H4N2 B12581410 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 591245-22-6](/img/structure/B12581410.png)
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene
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Overview
Description
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bicyclic framework with nitrogen atoms at the 2 and 7 positions. The high strain in its structure makes it a fascinating subject for studies related to chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene typically involves the photolysis of phenyldiazomethane in cryogenic matrices . This method produces phenylcarbene, which then rearranges to form the desired bicyclic compound. The reaction conditions are crucial, as the compound is highly unstable and requires low temperatures to be isolated and characterized.
Industrial Production Methods
Due to its instability, this compound is not typically produced on an industrial scale. Most of the research and synthesis are conducted in controlled laboratory environments where the conditions can be precisely managed.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene undergoes various types of chemical reactions, including rearrangement reactions. One notable reaction is its rearrangement via heavy-atom tunneling to form cyclohepta-1,2,4,6-tetraene .
Common Reagents and Conditions
The compound is often studied under cryogenic conditions to prevent its rapid rearrangement. Fluorine substituents can be introduced into the ortho-positions of the phenyl ring to stabilize the compound and slow down its rearrangement .
Major Products Formed
The major product formed from the rearrangement of this compound is cyclohepta-1,2,4,6-tetraene . This product is formed through a direct [1,2]-C shift or a two-step mechanism involving the highly strained bicyclic intermediate .
Scientific Research Applications
Organic Synthesis
Intramolecular Reactions
The compound has been utilized in intramolecular reactions, particularly in the Buchner reaction. The unique reactivity of the diazo group within this bicyclic structure allows for the formation of complex polycyclic compounds through cyclopropanation reactions. Studies have shown that the use of dirhodium catalysts significantly enhances the efficiency and selectivity of these reactions, leading to higher yields of functionalized products .
Rearrangement and Isomerization
The compound can undergo rearrangements that facilitate the formation of various isomers. For instance, the equilibrium between bicyclo[4.1.0]hepta-2,4-diene and cyclo-hepta-1,3,5-triene has been extensively studied to understand the dynamics and stereoelectronic effects influencing nitrogen inversion and product selectivity during these transformations .
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the synthesis of derivatives from 2,7-diazabicyclo[4.1.0]hepta-2,4,6-triene for their potential anticancer properties. Compounds synthesized from this bicyclic framework have shown promising results against various cancer cell lines, including human colon carcinoma and breast adenocarcinoma. The half-maximal inhibitory concentrations (IC50) of these compounds indicate significant selectivity and potency compared to standard chemotherapy agents like doxorubicin .
Material Science
Polymer Chemistry
The unique structural features of this compound make it a candidate for developing new polymer materials with specific mechanical and thermal properties. Research into its polymerization behavior could lead to innovative materials that exhibit enhanced durability and functionality.
Computational Studies
Molecular Modeling and Simulations
Computational chemistry plays a crucial role in understanding the behavior of this compound in various chemical environments. Density functional theory (DFT) calculations have been employed to predict reaction pathways and transition states associated with its transformations. These insights are vital for optimizing synthetic routes and improving yields in practical applications .
Summary Table of Applications
Application Area | Specific Use Case | Key Findings |
---|---|---|
Organic Synthesis | Intramolecular Buchner reaction | Enhanced yields using dirhodium catalysts |
Medicinal Chemistry | Anticancer compound synthesis | Significant activity against cancer cell lines |
Material Science | Development of new polymers | Potential for enhanced mechanical properties |
Computational Studies | Molecular modeling and reaction pathway predictions | Insights into reaction dynamics and selectivity |
Mechanism of Action
The primary mechanism by which 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene exerts its effects is through heavy-atom tunneling. This process involves the rearrangement of the compound to form cyclohepta-1,2,4,6-tetraene . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s highly strained structure and the resulting reactivity.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positions.
7-Oxabicyclo[4.1.0]hepta-1(6),2,4-triene: This compound features an oxygen atom in the bicyclic framework, providing a different set of chemical properties and reactivity.
Uniqueness
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its high strain and the presence of nitrogen atoms in the bicyclic structure. This combination results in distinctive reactivity patterns, particularly in rearrangement reactions involving heavy-atom tunneling .
Biological Activity
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a unique bicyclic framework that contributes to its reactivity and biological properties. The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 591245-22-6 |
Molecular Formula | C₇H₈N₂ |
Molecular Weight | 136.15 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against tumor cells.
- Target Interaction : Its structure allows for interactions with specific molecular targets such as enzymes and receptors involved in various signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential biochemical pathways.
Anticancer Activity
Research has indicated that compounds structurally related to this compound possess significant anticancer properties. For instance:
- A study demonstrated that diazenes derived from similar bicyclic structures exhibited cytotoxic effects on various cancer cell lines including HeLa (cervical carcinoma) and A549 (lung carcinoma) cells .
- The compound's mechanism was linked to necrotic cell death rather than apoptosis in certain cases, indicating a distinct mode of action compared to other anticancer drugs.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It showed promising results against several bacterial strains in vitro, suggesting potential applications in treating infections caused by resistant bacteria.
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a comparative study of various diazenecarboxamides, compounds similar to this compound were found to have variable cytotoxicity profiles against different tumor cell lines. The study utilized MTT assays to quantify cell viability post-treatment and identified structure-activity relationships that could inform future drug design .
- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the incorporation of specific substituents influenced the biological activity significantly. For example, modifications in the nitrogen atoms' position within the bicyclic system altered the reactivity towards cellular targets .
- Synergistic Effects : Some studies have explored the potential for synergistic effects when combining this compound with established chemotherapeutic agents like cisplatin and doxorubicin. These combinations were shown to enhance overall cytotoxicity against resistant cancer cell lines .
Properties
CAS No. |
591245-22-6 |
---|---|
Molecular Formula |
C5H4N2 |
Molecular Weight |
92.10 g/mol |
IUPAC Name |
2,7-diazabicyclo[4.1.0]hepta-2,4,6-triene |
InChI |
InChI=1S/C5H4N2/c1-2-4-5(7-4)6-3-1/h1-3,5H |
InChI Key |
RNKYVNHKJCBCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC2N=C1 |
Origin of Product |
United States |
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